3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a sulfanyl-linked 1,2,4-oxadiazole group bearing a 4-ethylphenyl moiety and at position 6 with a 4-fluorophenyl group. Its molecular formula is C₂₁H₁₇FN₄O₂S (molecular weight: 408.45 g/mol).
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPXWIVMYAPNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings and data regarding its biological activity, including case studies and relevant research results.
- Molecular Formula : C18H18N4OS
- Molecular Weight : 342.43 g/mol
- CAS Number : Not specifically listed in the search results.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been extensively studied for their antibacterial and antifungal activities. The compound's oxadiazole moiety is crucial for its biological effects, as shown in various studies where related compounds demonstrated strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : In studies, compounds bearing oxadiazole rings showed MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains . This suggests that the compound may exhibit similar or enhanced antimicrobial potency.
Anticancer Potential
The pyridazine ring in this compound may contribute to anticancer activity. Research into related pyridazine derivatives has shown promising results in inhibiting tumor cell proliferation. For example, certain pyridazine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activities of several oxadiazole derivatives, revealing that compounds with similar substituents to this compound exhibited significant antibacterial activity against clinical isolates . The study highlighted the importance of the electron-donating groups in enhancing activity. -
Cytotoxicity Against Cancer Cells :
Another investigation focused on a series of pyridazine derivatives, demonstrating their ability to inhibit the growth of various cancer cell lines . The mechanism was attributed to the induction of cell cycle arrest and apoptosis. The presence of electron-withdrawing groups like fluorine was noted to enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| 4-Ethylphenyl group | Enhances lipophilicity and membrane penetration |
| Oxadiazole moiety | Critical for antimicrobial activity |
| Fluorophenyl group | Increases potency against cancer cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole/Triazole Heterocycle
Key Compounds :
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()
- Structure : The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group, and the pyridazine has a 3-methoxyphenyl substituent.
- Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins. The methoxy group offers moderate electron-donating character, contrasting with the target compound’s 4-ethylphenyl (electron-neutral) and 4-fluorophenyl (electron-withdrawing) groups.
- Molecular Weight : 469.42 g/mol (C₂₁H₁₄F₃N₅O₂S ) .
6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine () Structure: Replaces the oxadiazole with a triazolo-pyridazine core, linked to a 4-methoxyphenylsulfanyl group. The trifluoromethyl group and methoxy substituent mirror electronic features seen in other analogs. Molecular Weight: 376.34 g/mol (C₁₅H₁₁F₃N₄OS) .
Comparative Analysis :
The target compound’s 4-ethylphenyl group provides balanced lipophilicity, while 4-fluorophenyl may enhance binding via hydrophobic and dipole interactions. In contrast, ’s trifluoromethyl group offers stronger electron-withdrawing effects, which could improve metabolic stability but reduce solubility. The triazole in may confer better solubility but less stability than oxadiazole .
Bioactivity Context
While direct bioactivity data for the target compound is unavailable in the provided evidence, analogs with fluorophenyl groups (e.g., 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in ) show promise as enzyme inhibitors, suggesting the fluorophenyl moiety’s role in target recognition. The oxadiazole’s stability may make the target compound more resistant to degradation compared to esters or amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
